molecular formula C21H25NO B12593848 4-[[4-(Octyloxy)phenyl]ethynyl]pyridine CAS No. 501909-66-6

4-[[4-(Octyloxy)phenyl]ethynyl]pyridine

Cat. No.: B12593848
CAS No.: 501909-66-6
M. Wt: 307.4 g/mol
InChI Key: NTVGLZQPZPDYLO-UHFFFAOYSA-N
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Description

4-[[4-(Octyloxy)phenyl]ethynyl]pyridine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with an ethynyl group and an octyloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(Octyloxy)phenyl]ethynyl]pyridine typically involves the following steps:

  • Preparation of 4-(Octyloxy)phenylacetylene: : This intermediate can be synthesized by reacting 4-bromoanisole with octyl bromide in the presence of a base such as potassium carbonate to form 4-(octyloxy)bromobenzene. This is then subjected to a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst to yield 4-(octyloxy)phenylacetylene.

  • Coupling with Pyridine Derivative: : The 4-(octyloxy)phenylacetylene is then coupled with a pyridine derivative, such as 4-bromopyridine, using a palladium-catalyzed Sonogashira coupling reaction. This reaction typically requires a base such as triethylamine and a copper(I) iodide co-catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[[4-(Octyloxy)phenyl]ethynyl]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Sodium hydride, alkyl halides, polar aprotic solvents.

Major Products Formed

    Oxidation: Corresponding oxidized derivatives of the compound.

    Reduction: Hydrogenated derivatives with reduced ethynyl groups.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

4-[[4-(Octyloxy)phenyl]ethynyl]pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 4-[[4-(Octyloxy)phenyl]ethynyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group and the octyloxyphenyl moiety contribute to its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Bromophenyl)ethynyl]pyridine: Similar structure but with a bromine atom instead of an octyloxy group.

    4-[(4-Methoxyphenyl)ethynyl]pyridine: Contains a methoxy group instead of an octyloxy group.

    4-[(4-Nitrophenyl)ethynyl]pyridine: Contains a nitro group instead of an octyloxy group.

Uniqueness

4-[[4-(Octyloxy)phenyl]ethynyl]pyridine is unique due to the presence of the octyloxy group, which imparts specific chemical and physical properties. This makes it particularly useful in applications requiring hydrophobic interactions and enhanced solubility in organic solvents.

Properties

CAS No.

501909-66-6

Molecular Formula

C21H25NO

Molecular Weight

307.4 g/mol

IUPAC Name

4-[2-(4-octoxyphenyl)ethynyl]pyridine

InChI

InChI=1S/C21H25NO/c1-2-3-4-5-6-7-18-23-21-12-10-19(11-13-21)8-9-20-14-16-22-17-15-20/h10-17H,2-7,18H2,1H3

InChI Key

NTVGLZQPZPDYLO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C#CC2=CC=NC=C2

Origin of Product

United States

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